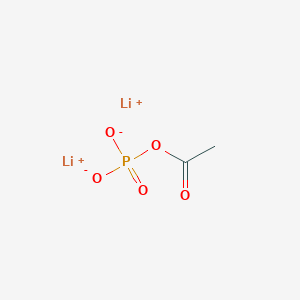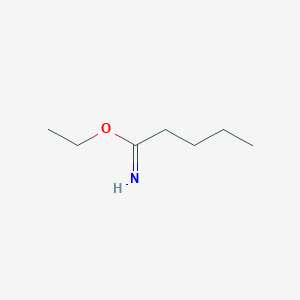
Ethyl pentanimidate
Overview
Description
Ethyl pentanimidate, also known as ethyl valerimidate, is an organic compound with the molecular formula C7H15NO. It is an ester derivative of pentanimidic acid and is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the imidate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pentanimidate can be synthesized through the reaction of pentanoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of pentanoic acid with ethanol using a mineral acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the resulting ester is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl pentanimidate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentanoic acid and ethanol.
Aminolysis: Reaction with amines to form amides.
Alcoholysis: Reaction with alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Aminolysis: Amines under mild heating.
Alcoholysis: Alcohols in the presence of an acid catalyst.
Major Products Formed:
Hydrolysis: Pentanoic acid and ethanol.
Aminolysis: Corresponding amides.
Alcoholysis: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl pentanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl pentanimidate exerts its effects involves its reactivity with nucleophiles. The imidate functional group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Comparison: Ethyl pentanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to other esters like ethyl acetate and methyl butyrate. This uniqueness makes it valuable in specific synthetic applications where the imidate functionality is required .
Properties
IUPAC Name |
ethyl pentanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(8)9-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSUEQRNXOAPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484237 | |
| Record name | ethyl valerimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-09-7 | |
| Record name | ethyl valerimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

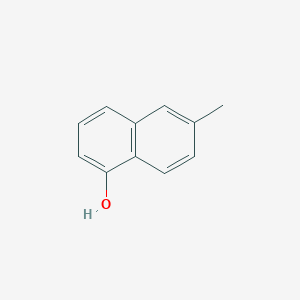
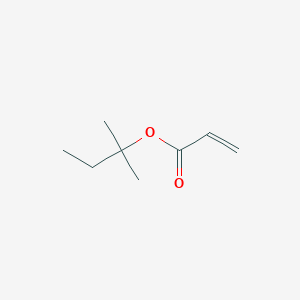
![2-Chloro-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1625977.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

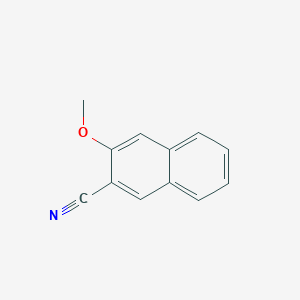
![Ethyl [2-(chloromethyl)phenyl]acetate](/img/structure/B1625982.png)

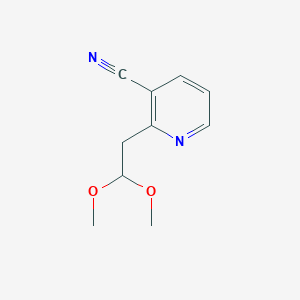
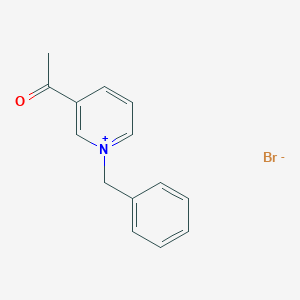
![Imidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B1625986.png)
![3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline](/img/structure/B1625988.png)
